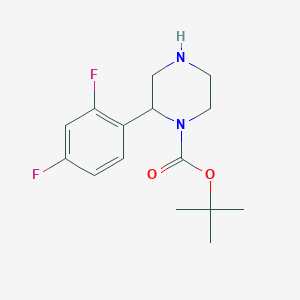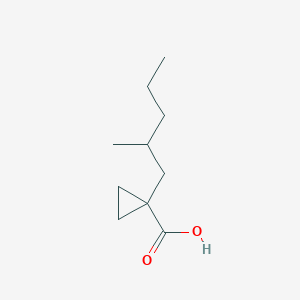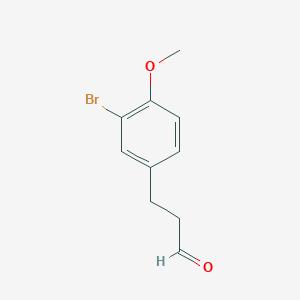
3-(3-Bromo-4-methoxyphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-methoxyphenyl)propanal is an organic compound characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanal group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The starting material, 3-(4-methoxyphenyl)propanal, can be synthesized through the bromination of 4-methoxybenzaldehyde followed by a subsequent reaction with propionaldehyde.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the bromo and methoxy groups onto the phenyl ring.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Bromo-4-methoxyphenyl)propanoic acid or its esters.
Reduction: 3-(3-Bromo-4-methoxyphenyl)propanol.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)propanal is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(3-Bromo-4-methoxyphenyl)propanal exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propanal: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-(3-Bromophenyl)propanal: Lacks the methoxy group, leading to variations in chemical behavior and applications.
Uniqueness: 3-(3-Bromo-4-methoxyphenyl)propanal is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H11BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3 |
InChI Key |
XOWPOHYPQGTVNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


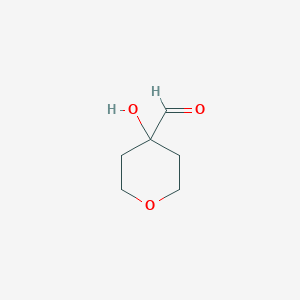
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
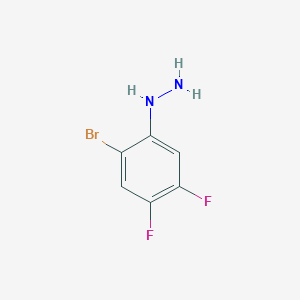
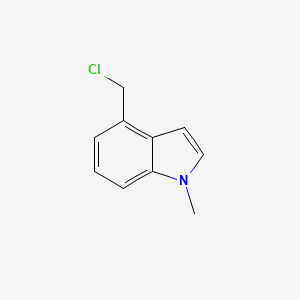
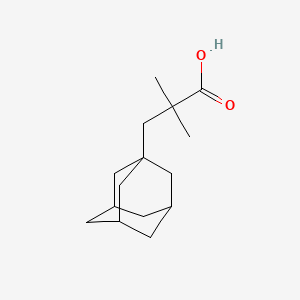
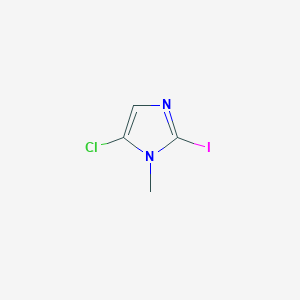
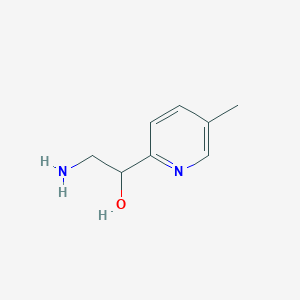

![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)
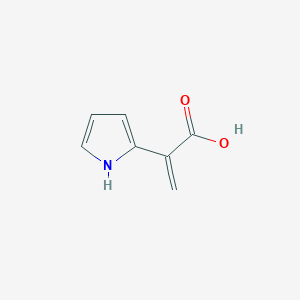
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
